molecular formula C29H40N2O9 B1684428 Geldanamycin CAS No. 30562-34-6

Geldanamycin

カタログ番号: B1684428
CAS番号: 30562-34-6
分子量: 560.6 g/mol
InChIキー: QTQAWLPCGQOSGP-WKALPRSISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions: Geldanamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents that can replace functional groups on the this compound molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are often evaluated for their biological activity and potential therapeutic applications .

科学的研究の応用

Cancer Therapy

Mechanism of Action
Geldanamycin exerts its anti-cancer effects primarily through the inhibition of Hsp90, a chaperone protein that stabilizes and regulates numerous client proteins involved in cancer progression, including mutated oncogenes and signaling proteins. By disrupting Hsp90 function, this compound leads to the degradation of these client proteins, thereby inducing apoptosis in cancer cells.

Case Studies and Findings

  • This compound in Osteosarcoma : A study demonstrated that this compound effectively induced cell death in 143B osteosarcoma cells by upregulating Hsp70 and downregulating hyperacetylated Hsp60, ultimately leading to decreased cell viability .
  • Hypoxia-Inducible Factor Degradation : In prostate cancer cells, this compound was shown to reduce levels of hypoxia-inducible factor 1α (HIF-1α), a key regulator of tumor growth under low oxygen conditions. This effect was attributed to accelerated protein degradation independent of oxygen tension .
  • Gastric Carcinomas : Research indicated that this compound could induce apoptosis in human gastric carcinoma cells through the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent for gastric cancer .

Neuroprotection

Heat Shock Response Activation
this compound activates the heat shock response, which is crucial for protecting neurons from stress-induced damage. This property has been explored in the context of neurodegenerative diseases.

Case Studies and Findings

  • Protection Against Parkinson’s Disease : In a mouse model of Parkinson's disease, administration of this compound prior to neurotoxic exposure resulted in increased dopamine levels and reduced neuronal death, highlighting its protective role against dopaminergic neurotoxicity .
  • Huntington’s Disease : this compound has shown promise in reducing protein aggregation associated with Huntington’s disease by activating the expression of heat shock proteins, which may lead to novel therapeutic avenues for this condition .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Studies and Findings

  • Macrophage Activation : Research revealed that this compound significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests its potential application in treating inflammatory diseases such as arthritis .
  • Experimental Allergic Encephalomyelitis : In rodent models, this compound suppressed disease progression by modulating inflammatory responses, indicating its utility in autoimmune conditions .

Summary Table of Applications

Application AreaMechanismKey Findings
Cancer TherapyHsp90 inhibitionInduces apoptosis in various cancers (e.g., osteosarcoma, gastric carcinoma)
NeuroprotectionHeat shock response activationProtects against neurotoxicity in Parkinson’s disease models; reduces protein aggregation in Huntington’s disease
Anti-inflammatoryCytokine production inhibitionSuppresses TNF-α and IL-6 production; effective in models of arthritis and experimental allergic encephalomyelitis

類似化合物との比較

  • Herbimycin A
  • Herbimycin B
  • Herbimycin C
  • Macbecin II
  • 17-AAG (17-allylamino-17-demethoxygeldanamycin)

Uniqueness of this compound: this compound is unique due to its potent anti-cancer activity and its ability to specifically inhibit Hsp90. its clinical use is limited by its hepatotoxicity, which has led to the development of analogues with improved safety profiles .

Q & A

Basic Research Questions

Q. What is the primary molecular target of Geldanamycin in cancer research, and how does its inhibition mechanism influence experimental design?

this compound primarily targets heat shock protein 90 (Hsp90), a molecular chaperone critical for stabilizing oncogenic client proteins. Researchers must consider Hsp90's role in stress response pathways when designing experiments, as its inhibition disrupts protein folding and activates compensatory mechanisms like the heat shock response. Methodologically, assays such as ATPase activity measurements (via malachite green assays) and client protein degradation analysis (e.g., Western blotting for HER2/EGFR) are essential. Structural studies (e.g., X-ray crystallography of the Hsp90-Geldanamycin complex) inform binding dynamics .

Q. Which analytical techniques are most reliable for quantifying this compound and its metabolites in biological samples, and what validation steps are required?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for trace amounts (e.g., detecting nanomolar concentrations in plasma). Key validation parameters include linearity (R² > 0.99), precision (%CV < 15%), and recovery rates (80–120%). Internal standards like isotopic analogs of this compound (e.g., deuterated derivatives) improve accuracy. Sample preparation often involves protein precipitation with acetonitrile followed by solid-phase extraction .

Q. How do researchers standardize cytotoxicity assays to evaluate this compound’s efficacy across diverse cancer cell lines?

Use the MTT or CellTiter-Glo® assays with strict controls:

  • Normalize cell seeding density (e.g., 5,000 cells/well for 72-hour assays).
  • Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (DMSO ≤ 0.1%).
  • Account for Hsp90 expression variability via baseline protein quantification (e.g., ELISA). Statistical analysis should employ ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s off-target effects when using different cell lines or animal models?

Contradictions often arise from differential Hsp90 isoform expression (e.g., cytosolic Hsp90α vs. endoplasmic reticulum GRP94). To address this:

  • Perform isoform-specific knockdowns (siRNA/shRNA) to isolate effects.
  • Use proteomic profiling (e.g., TMT mass tagging) to identify off-target protein interactions.
  • Cross-validate findings in isogenic cell lines or genetically engineered mouse models (GEMMs) .

Q. What structural modifications to this compound’s benzoquinone ansamycin core have been shown to reduce hepatotoxicity while maintaining Hsp90 inhibitory activity?

Modifications at the 17- and 19-positions are critical:

  • 17-position : Substitution with allylamino (17-AAG) or dimethylaminoethylamino (17-DMAG) improves solubility but retains hepatotoxicity.
  • 19-position : Introducing alkyl groups (e.g., methyl or ethyl) blocks thiol conjugation, reducing liver damage. Synthetic routes involve reductive amination or Suzuki-Miyaura coupling for regioselective modifications .

Q. What computational strategies are effective in predicting this compound analogue binding affinities to Hsp90 and off-target kinases?

Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations can model binding stability. Docking software (AutoDock Vina) screens analogues against Hsp90’s N-terminal ATP-binding pocket and kinase databases (e.g., KinomeScan). Validate predictions with surface plasmon resonance (SPR) for kinetic analysis (ka/kd) .

Q. How should researchers design pharmacokinetic studies to address this compound’s poor bioavailability and rapid clearance?

  • Use population pharmacokinetic (PopPK) models (e.g., NONMEM) to analyze sparse data from multiple cohorts.
  • Incorporate covariates like hepatic CYP3A4 activity and albumin binding.
  • Test prodrug formulations (e.g., phosphate esters) or nanoparticle encapsulation to enhance half-life. Monte Carlo simulations predict dose adjustments for target AUC/MIC ratios .

Q. Methodological Considerations

  • Data Contradictions : Always cross-reference results with orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays).
  • Ethical Compliance : For in vivo studies, adhere to guidelines on humane endpoints (e.g., tumor volume limits) and liver function monitoring (AST/ALT levels) .
  • Structural Analysis : Collaborate with crystallographers for co-crystal structures of novel analogues to validate binding modes .

特性

CAS番号

30562-34-6

分子式

C29H40N2O9

分子量

560.6 g/mol

IUPAC名

[(4Z,6Z,8R,9R,10Z,12R,13S,14R,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,16-9-,18-13-/t15-,17-,22-,23-,24+,26-/m1/s1

InChIキー

QTQAWLPCGQOSGP-WKALPRSISA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC

異性体SMILES

C[C@H]1C[C@H]([C@H]([C@@H](/C=C(\[C@H]([C@@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)\C)OC)OC(=O)N)/C)C)O)OC

正規SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC

外観

Solid powder

Key on ui other cas no.

30562-34-6

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NSC 122750;  NSC-122750;  NSC122750;  U 29135;  U-29135;  U29135. Geldanamycin.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。